molecular formula C19H19N5O2 B11398692 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11398692
M. Wt: 349.4 g/mol
InChI Key: SGRFAPKWFZGURD-VOTSOKGWSA-N
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Description

The compound 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule that features an imidazole ring, an oxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole rings, followed by their functionalization and coupling.

    Imidazole Ring Synthesis: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Oxazole Ring Synthesis: The oxazole ring can be synthesized via the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules. It can be used in the design of enzyme inhibitors and other bioactive compounds.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its imidazole and oxazole rings are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The oxazole ring can interact with nucleic acids, potentially disrupting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, known for its broad range of biological activities.

    Oxazole: Another simpler compound with a similar ring structure, used in the synthesis of various pharmaceuticals.

    Benzimidazole: A compound with a fused benzene and imidazole ring, known for its use in antifungal and antiparasitic drugs.

Uniqueness

The uniqueness of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of imidazole and oxazole rings with a methoxyphenyl group and a nitrile group. This unique structure provides it with a wide range of chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H19N5O2/c1-25-16-5-2-4-15(12-16)6-7-18-23-17(13-20)19(26-18)22-8-3-10-24-11-9-21-14-24/h2,4-7,9,11-12,14,22H,3,8,10H2,1H3/b7-6+

InChI Key

SGRFAPKWFZGURD-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Origin of Product

United States

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